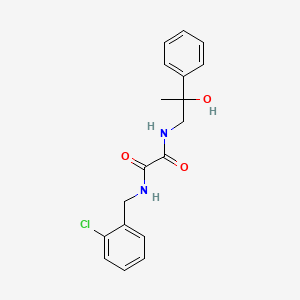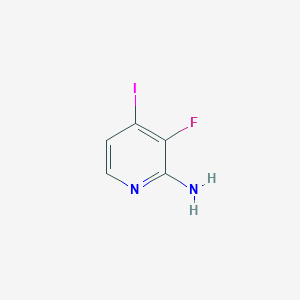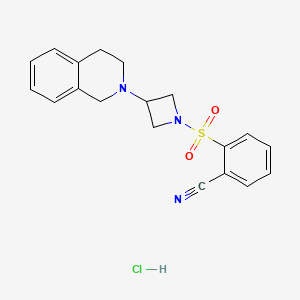![molecular formula C21H21FN2OS B2757393 N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-phenylpropanamide CAS No. 946327-88-4](/img/structure/B2757393.png)
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of fentanyl, a powerful synthetic opioid . Fentanyl and its analogs are known for their potent analgesic effects, which are 50-100 times more potent than morphine . The specific compound you mentioned has a thiazole ring, which is a type of heterocyclic compound containing a ring of four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring and a phenyl ring, which are common structures in many pharmaceutical compounds . The presence of fluorine atoms can also affect the compound’s reactivity and pharmacological properties .Chemical Reactions Analysis
The metabolism of fentanyl analogs can generally involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Phase II metabolic reactions can also occur, including glucuronide or sulfate conjugate formation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific properties for this compound aren’t available, similar compounds often have properties like a certain refractive index, boiling point, and density .Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, including compound 1a. For instance:
- Compound 1a demonstrated inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value against CoxB3 virus .
- Other 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole exhibited potent antiviral effects against Coxsackie B4 virus .
- Compound 1a has been investigated as an anti-HIV agent:
- It possesses a triple-acting profile, acting as an agonist for PPARα, PPARγ, and PPARδ receptors, with EC50 values of 0.029, 0.013, and 0.029 µM, respectively .
- Additionally, other indole derivatives have been studied for their anti-HIV properties, further emphasizing the significance of this scaffold .
- Researchers have explored other indole derivatives as potential anticancer agents, highlighting the broader relevance of this class .
- These derivatives may exhibit antimicrobial properties, although specific data on compound 1a are not readily available .
Antiviral Activity
Anti-HIV Activity
Anticancer Potential
Antimicrobial Activity
Anti-Inflammatory Effects
Other Biological Activities
Mechanism of Action
Target of Action
It is structurally similar to fentanyl analogs , which primarily target the mu-opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and reward.
Mode of Action
As an opioid receptor agonist, this compound likely binds to the mu-opioid receptors, mimicking the action of endogenous opioids. This binding triggers a series of intracellular events, leading to the inhibition of pain signal transmission .
Biochemical Pathways
The metabolism of this compound can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation and O-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Based on its structural similarity to fentanyl analogs, it can be inferred that it is likely to have similar pharmacokinetic properties . Fentanyl and its analogs are known for their high lipid solubility, which allows them to rapidly cross the blood-brain barrier and exert their effects .
Result of Action
As an opioid receptor agonist, it is likely to produce analgesic effects, along with other effects associated with opioid receptor activation, such as sedation, euphoria, and respiratory depression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, acidic conditions can enhance the protonation of the compound, potentially affecting its absorption and distribution. Additionally, the presence of other substances, such as drugs or food, can influence its metabolism and excretion .
Safety and Hazards
Fentanyl and its analogs are known to have high potential for abuse and can cause severe adverse effects including addiction, coma, and death . In the United States, the Drug Enforcement Administration has placed fentanyl and related substances on the list of Schedule I drugs, making it illegal to manufacture, distribute, or possess these substances .
properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2OS/c1-15-19(26-21(24-15)17-8-10-18(22)11-9-17)13-14-23-20(25)12-7-16-5-3-2-4-6-16/h2-6,8-11H,7,12-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWKWDPKVWTQOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2757311.png)

![N-(4-Ethoxyphenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2757315.png)
![Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B2757316.png)
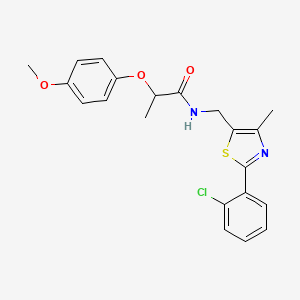
![2-chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2757319.png)
![4-[(2,6-dimethylquinolin-4-yl)amino]benzoic Acid](/img/structure/B2757320.png)
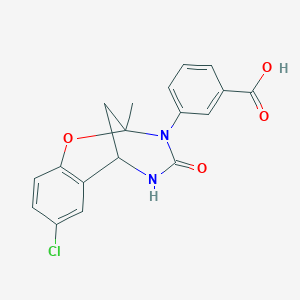
![N-benzyl-2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2757326.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2757327.png)

